

Cross-Validation of BMSpep-57 Activity: A Comparative Guide to Assay Platforms

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Compound of Interest

Compound Name: BMSpep-57 (hydrochloride)

Cat. No.: B8143718

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This guide provides a comprehensive comparison of various assay platforms for validating the activity of BMSpep-57, a macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction. The following sections detail the quantitative performance of BMSpep-57 across different methodologies, provide in-depth experimental protocols, and visualize key biological and experimental workflows.

Quantitative Data Summary

The activity of BMSpep-57 has been characterized using multiple biophysical and cell-based assays. The table below summarizes the key quantitative metrics obtained from these platforms.

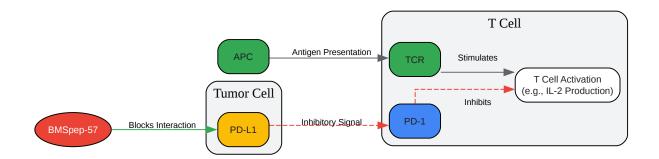


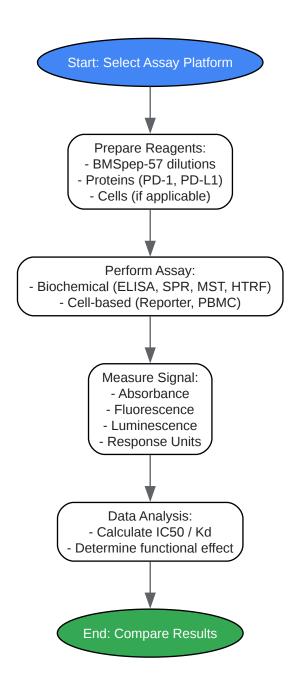
Assay Platform	Metric	BMSpep-57 Value	Reference
Enzyme-Linked Immunosorbent Assay (ELISA)	IC50	7.68 nM	[1]
MicroScale Thermophoresis (MST)	Kd	19 nM	[1]
Surface Plasmon Resonance (SPR)	Kd	19.88 nM	[1]
PBMC-based IL-2 Secretion Assay	Functional Activity	Increased IL-2 production	[2]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow for assessing PD-1/PD-L1 inhibitors.









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References

- 1. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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